Thiophene, 5-chloro-2-iodo-3-phenyl-
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Overview
Description
Thiophene, 5-chloro-2-iodo-3-phenyl- is a derivative of thiophene, a sulfur-containing heterocyclic compound Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves various condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . Specifically, for 5-chloro-2-iodo-3-phenylthiophene, a multi-step synthesis might involve halogenation and cross-coupling reactions. The use of catalysts such as palladium or nickel is common in these processes .
Industrial Production Methods
Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 5-chloro-2-iodo-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Cross-Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Grignard Reagents: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
Thiophene, 5-chloro-2-iodo-3-phenyl- has significant applications in various fields:
Mechanism of Action
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the binding affinity and specificity of the compound . The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2-chloro-5-iodo-3-phenyl-
- Thiophene, 5-bromo-2-iodo-3-phenyl-
- Thiophene, 5-chloro-2-iodo-4-phenyl-
Uniqueness
Thiophene, 5-chloro-2-iodo-3-phenyl- is unique due to the specific positioning of the chlorine, iodine, and phenyl groups, which can significantly influence its reactivity and applications. The combination of these substituents can lead to unique electronic properties, making it valuable in material science and organic electronics .
Properties
CAS No. |
143203-11-6 |
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Molecular Formula |
C10H6ClIS |
Molecular Weight |
320.58 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-phenylthiophene |
InChI |
InChI=1S/C10H6ClIS/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
IWQFCGVRGJPGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)Cl)I |
Origin of Product |
United States |
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